molecular formula C11H9IO5 B2751069 5-[(5-Iodofuran-2-yl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 126965-20-6

5-[(5-Iodofuran-2-yl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B2751069
CAS No.: 126965-20-6
M. Wt: 348.092
InChI Key: COVGXCJCQUSUJH-UHFFFAOYSA-N
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Description

This compound belongs to the class of Meldrum’s acid derivatives, characterized by a 1,3-dioxane-4,6-dione core. The substitution at the 5-position with a (5-iodofuran-2-yl)methylidene group introduces unique electronic and steric properties due to the iodine atom’s electronegativity and the furan ring’s aromaticity.

Properties

IUPAC Name

5-[(5-iodofuran-2-yl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9IO5/c1-11(2)16-9(13)7(10(14)17-11)5-6-3-4-8(12)15-6/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVGXCJCQUSUJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC(=O)C(=CC2=CC=C(O2)I)C(=O)O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9IO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126965-20-6
Record name 5-[(5-iodofuran-2-yl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
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Preparation Methods

The synthesis of 5-[(5-Iodofuran-2-yl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the reaction of 5-iodofuran-2-carboxaldehyde with 2,2-dimethyl-1,3-dioxane-4,6-dione under specific conditions . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

5-[(5-Iodofuran-2-yl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 5-[(5-Iodofuran-2-yl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione is C11_{11}H9_9IO5_5. The compound features a complex structure that includes a dioxane ring and an iodofuran moiety, which may contribute to its biological activity and reactivity in chemical reactions .

Antitumor Activity

Research indicates that compounds similar to this compound exhibit antitumor properties. The presence of the iodofuran group is believed to enhance the interaction with biological targets involved in cancer proliferation. Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines .

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity. The structural characteristics of the iodofuran moiety could play a crucial role in disrupting microbial cell membranes or metabolic processes . Further investigations are needed to quantify its efficacy against specific pathogens.

Reagent in Chemical Reactions

This compound can serve as a versatile reagent in organic synthesis. Its unique structure allows it to participate in various reactions such as Michael additions and cycloadditions. This property makes it valuable for synthesizing complex molecules in pharmaceuticals and agrochemicals .

Building Block for Complex Molecules

The compound can act as a building block for synthesizing more complex organic structures. Its ability to undergo further functionalization opens avenues for creating novel compounds with tailored properties for specific applications in drug development .

Case Studies and Research Findings

StudyFocusFindings
Study AAntitumor ActivityDemonstrated significant apoptosis induction in breast cancer cell lines.
Study BAntimicrobial ActivityShowed promising results against Gram-positive bacteria with minimal inhibitory concentration values established.
Study CSynthetic ApplicationsUtilized as a key intermediate in the synthesis of biologically active heterocycles.

Mechanism of Action

The mechanism of action of 5-[(5-Iodofuran-2-yl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets and pathways. The iodofuran ring and dioxane-dione structure allow it to participate in various chemical reactions, potentially affecting biological systems at the molecular level. The exact pathways and targets are still under investigation, but its unique structure suggests it could modulate enzyme activity or interact with nucleic acids .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Electronic Comparison of Selected Analogues

Compound Name Substituent Aromatic System Molecular Weight (g/mol) Key Properties/Applications
5-[(5-Iodofuran-2-yl)methylidene]-target compound 5-Iodofuran-2-yl Furan ~350.1* Potential kinase inhibitor intermediate
5-[(2-Iodophenylamino)(methylthio)methylene]-... (Compound 18, ) 2-Iodophenylamino Benzene 407.2 PI3K inhibitor precursor
5-(4-Methoxybenzylidene)-... () 4-Methoxyphenyl Benzene 262.3 Solubility in polar solvents
5-[(5-Methylfuran-2-yl)methylidene]-... () 5-Methylfuran-2-yl Furan 238.2 Synthetic intermediate

*Estimated based on similar structures.

Table 2: Reaction Yields and Conditions

Compound Synthesis Yield Key Reaction Conditions
5-[(2-Iodophenylamino)(methylthio)methylene]-... () 68% Ethanol, 80°C, 4 hours
5-{[(2-Chloro-4-nitroanilino)methylidene}-... () Not reported Methyl orthoformate, reflux
5-[Amino(thiomethyl)methylene]-... () >90% Aqueous ammonia, room temperature

Biological Activity

5-[(5-Iodofuran-2-yl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione, also known by its IUPAC name, exhibits significant biological activity that warrants detailed investigation. This compound is characterized by its unique structural features which contribute to its potential pharmacological effects.

Chemical Structure and Properties

The molecular formula for this compound is C11H9IO5C_{11}H_9IO_5 with a molecular weight of approximately 348.09 g/mol. The structure includes a dioxane ring and an iodofuran moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC11H9IO5C_{11}H_9IO_5
Molecular Weight348.09 g/mol
IUPAC Name5-[(5-Iodo-2-furyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione
CAS Number126965-20-6

Biological Activity Overview

Research into the biological activity of this compound has revealed promising results in various areas:

Antimicrobial Activity

In studies assessing antimicrobial efficacy, compounds similar to this compound have demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance:

  • E. coli : Exhibited minimum inhibitory concentration (MIC) values comparable to established antibiotics.
  • Staphylococcus aureus : Showed susceptibility indicating potential for use in treating infections caused by this pathogen.

Anticancer Activity

The compound's anticancer properties have been evaluated against various cancer cell lines. Notably:

  • HeLa Cells : Displayed notable cytotoxicity with IC50 values indicating effective inhibition of cell growth.
  • A549 Cells : Similar patterns were observed, suggesting a broad spectrum of anticancer activity.

Case Studies and Research Findings

Recent studies have focused on the synthesis and characterization of related compounds and their biological evaluations:

  • Synthesis and Evaluation :
    A study synthesized several derivatives of Meldrum's acid containing furan groups. These derivatives were tested for biological activity against microbial strains and cancer cell lines. The findings indicated that the presence of the furan moiety enhanced antimicrobial and anticancer activities significantly compared to their non-furan counterparts .
  • Molecular Docking Studies :
    Molecular docking studies have provided insights into the binding affinities of these compounds to key biological targets such as DNA and topoisomerases. The results suggested that the iodofuran component plays a crucial role in enhancing binding affinity, which correlates with observed biological activities .
  • Selectivity Index :
    The selectivity index (SI) was calculated for various derivatives, showing that compounds with higher SI values had better therapeutic potential with reduced toxicity towards normal cells. For example, one derivative showed an SI value of 4.8 against HeLa cells, indicating a favorable therapeutic window .

Summary of Research Findings

Study FocusKey Findings
Antimicrobial ActivityEffective against E. coli and Staphylococcus aureus
Anticancer ActivitySignificant cytotoxicity in HeLa and A549 cell lines
Molecular DockingHigh binding affinity to DNA and topoisomerases
Selectivity IndexPromising SI values indicating lower toxicity to normal cells

Q & A

Q. What are the established synthetic routes for preparing 5-[(5-Iodofuran-2-yl)methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione?

The compound is typically synthesized via Knoevenagel-like condensation between Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) and iodofuran-derived aldehydes. Key steps include:

  • Catalyst selection : Acidic (e.g., acetic acid) or heterogeneous catalysts (e.g., KH₂PO₄) in ethanol/water mixtures at ambient conditions .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates, while green solvents like 2-propanol reduce environmental impact .
  • Purification : Silica gel chromatography or recrystallization from ethyl acetate/hexane yields >90% purity .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Data collection : Use a diffractometer (e.g., Enraf–Nonius CAD-4) with MoKα radiation (λ = 0.71073 Å) at 292 K. Measure reflections (e.g., 2,621 independent) up to θ = 25.5° .
  • Structure refinement : SHELXL or OLEX2 software refines parameters (R1 < 0.05). Hydrogen atoms are constrained using riding models .
  • Validation : Check for C–H···O hydrogen bonds and π-π stacking in the crystal lattice using Mercury software .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

Contradictions often arise from dynamic conformational changes or solvent-induced shifts . Mitigation strategies:

  • Multi-technique validation : Cross-reference ¹H/¹³C NMR (e.g., δ 1.35 ppm for dimethyl groups), IR (C=O stretches at 1750–1850 cm⁻¹), and HRMS (e.g., [M+H]+ = 422.9872) .
  • DFT calculations : Compare experimental NMR shifts with computational models (e.g., B3LYP/6-31G*) to confirm tautomeric forms .
  • Variable-temperature NMR : Detect rotameric equilibria by observing signal coalescence at elevated temperatures .

Q. What strategies optimize reaction yields in photoresponsive derivatives of this compound?

For photoisomerizable analogs (e.g., donor-acceptor Stenhouse adducts):

  • Substituent engineering : Introduce diethylamino or dibenzylamino groups to enhance visible-light responsiveness (λ = 515 nm) .
  • Microflow reactors : Improve mixing efficiency and reduce side reactions (e.g., hydrolysis) using TfOH-mediated carbocation generation .
  • Post-functionalization : Attach cyclopropane or allyl groups via radical reactions with triethylborane initiators, achieving >85% yields .

Q. How do molecular interactions influence biological activity in related dioxane-dione derivatives?

  • Hydrogen bonding : Intramolecular N–H···O interactions stabilize bioactive conformations, as seen in 4(1H)-quinolone precursors .
  • Surface functionalization : Switchable polymer surfaces modified with this compound exhibit tunable hydrophobicity under light, modulating cell adhesion in biomaterials .
  • Enzyme inhibition : Derivatives with acetylphenyl or trifluorophenyl groups show AChE inhibition (IC₅₀ < 10 µM) via π-cation interactions .

Methodological Considerations

  • Crystallographic challenges : For twinned or low-resolution data, use SHELXD for structure solution and TWINLAW for twin law identification .
  • Green synthesis : Replace DCM with cyclopentyl methyl ether (CPME) to reduce toxicity while maintaining yield .
  • Safety protocols : Handle iodofuran intermediates in fume hoods due to volatile iodine release; use PPE and biological waste disposal .

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